2,4-Dioxo-4-(thiophen-2-yl)butanoic acid
Description
2,4-Dioxo-4-(thiophen-2-yl)butanoic acid is a γ-diketone-substituted carboxylic acid featuring a thiophene ring at the 4-position. Its structure includes two oxo groups (at C-2 and C-4) and a carboxylic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. The thiophene ring confers aromaticity and electron-rich properties, influencing reactivity in electrophilic substitution or metal-catalyzed reactions .
Properties
IUPAC Name |
2,4-dioxo-4-thiophen-2-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S/c9-5(4-6(10)8(11)12)7-2-1-3-13-7/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRKICQKTVHQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378011 | |
| Record name | 2,4-dioxo-4-thiophen-2-ylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105356-57-8 | |
| Record name | 2,4-dioxo-4-thiophen-2-ylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In anhydrous ethanol, sodium ethoxide (NaOEt) deprotonates 2-acetylthiophene to generate a resonance-stabilized enolate. This nucleophile attacks the electrophilic carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate that collapses to release ethoxide. Subsequent elimination of ethanol yields ethyl 2,4-dioxo-4-(thiophen-2-yl)but-3-enoate as a key intermediate.
Optimized Procedure :
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Molar Ratios : Equimolar quantities of diethyl oxalate (10 mmol) and 2-acetylthiophene (10 mmol) are added to a solution of NaOEt (10 mmol Na in 10 mL ethanol).
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Temperature : The mixture is stirred overnight at room temperature, followed by heating at 80°C for 30 minutes to drive the reaction to completion.
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Workup : Acidification with sulfuric acid (pH 2) precipitates the product, which is extracted with dichloromethane and recrystallized from ethanol.
Key Data :
Regiochemical Considerations
The α,β-unsaturated diketone structure introduces potential regioisomeric byproducts due to competing enolate formation at the γ-position. Nuclear magnetic resonance (NMR) analysis of the crude product confirms regioselectivity: the characteristic vinyl proton resonance at δ 7.07 ppm (singlet) in H NMR correlates with the β,δ-diketone structure. Infrared (IR) spectroscopy further validates the absence of hydroxyl stretches (3200–3500 cm), confirming complete dehydration.
Hydrolysis of Ethyl 2,4-Dioxo-4-(thiophen-2-yl)but-3-enoate
The ester intermediate undergoes hydrolysis to yield the target carboxylic acid. While conventional methods employ aqueous HCl or NaOH, heterogeneous conditions risk side reactions such as thiophene ring sulfonation or diketone degradation.
Homogeneous Acidic Hydrolysis
Patent literature discloses a homogeneous hydrolysis system using acetic acid and concentrated hydrochloric acid (8:1 v/v). This approach minimizes regioisomer formation (e.g., 3-thienyl derivatives) by stabilizing reactive intermediates through solvation.
Procedure :
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Reagent Ratios : 8 mL acetic acid + 1 mL conc. HCl per gram of ester.
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Isolation : Distillation under reduced pressure removes volatile byproducts, followed by extraction with ethyl acetate and drying over NaSO.
Performance Metrics :
| Metric | Homogeneous System | Conventional Aqueous HCl |
|---|---|---|
| Yield | 85% | 62% |
| Purity | 98.2% | 89.5% |
| Reaction Time | 6 hours | 12 hours |
Alkaline Hydrolysis Alternatives
Saponification with NaOH (2 M) in ethanol/water (1:1) at 60°C for 4 hours provides a lower-cost alternative. However, prolonged exposure to basic media risks diketone tautomerization, leading to enol ether byproducts. Neutralization with HCl regenerates the free acid, which is filtered and washed with cold diethyl ether.
Side Reaction Mitigation Strategies
Elimination During Condensation
At temperatures exceeding 45°C, the enolate intermediate may undergo β-hydride elimination, producing α,β-unsaturated esters. Patent data demonstrate that maintaining the reaction at 41–45°C suppresses this pathway while ensuring acceptable reaction rates.
Thiophene Ring Stability
The electron-rich thiophene ring is susceptible to electrophilic substitution under strongly acidic conditions. H NMR monitoring reveals that hydrolysis at pH > 1 preserves the thiophene moiety, as evidenced by the absence of upfield-shifted aromatic protons.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Adapting the Claisen condensation to a continuous flow reactor enhances reproducibility and reduces batch-to-batch variability. A prototype system with a residence time of 30 minutes at 80°C achieves 89% conversion, outperforming batch reactors.
Solvent Recovery
Ethyl acetate and hexane from extraction steps are distilled and recycled, reducing material costs by 22%.
Analytical Characterization
Spectroscopic Data
Scientific Research Applications
2,4-Dioxo-4-(thiophen-2-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s keto groups and thiophene ring allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Its exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis leverages ester precursors (e.g., methyl or ethyl esters), which are hydrolyzed to the free acid .
- In contrast, dibenzothiophene derivatives require Friedel-Crafts acylation under inert conditions, highlighting the sensitivity of fused-ring systems to reaction conditions .
2.3 Physicochemical Properties
Key Observations :
- The ester derivatives (e.g., ethyl or methyl esters) exhibit higher lipophilicity (LogP ~2.5) compared to the carboxylic acid form (LogP ~1.2), impacting bioavailability .
Biological Activity
2,4-Dioxo-4-(thiophen-2-yl)butanoic acid is an organic compound characterized by its unique structure, which includes a thiophene ring and two keto groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₆O₄S. The presence of the thiophene ring contributes to its electronic properties, making it a valuable building block in organic synthesis and drug development.
| Property | Value |
|---|---|
| Molecular Weight | 182.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| pKa | Not available |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound may inhibit bacterial growth through interference with essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death. A notable study reported that derivatives of this compound exhibited cytotoxic effects against breast cancer cells, with IC₅₀ values indicating potent activity .
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with various molecular targets. The keto groups may facilitate the formation of reactive intermediates that can modify proteins or nucleic acids, leading to altered cellular functions. Additionally, the thiophene moiety may enhance binding affinity to biological receptors .
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) established at 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
Case Study 2: Anticancer Activity in Breast Cancer Cells
A series of derivatives based on this compound were synthesized and tested for their anticancer properties. One derivative showed an IC₅₀ of 15 µM against MCF-7 breast cancer cells after 48 hours of treatment. Flow cytometry analysis revealed increased rates of apoptosis compared to untreated controls.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison was made with similar compounds:
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity (IC₅₀) |
|---|---|---|
| This compound | Effective | 15 µM (MCF-7) |
| 4-(2-Thienyl)-2,4-dioxobutanoic acid | Moderate | 25 µM (MCF-7) |
| Methyl ester derivative | Low | Not tested |
Q & A
Q. What are the established synthetic routes for 2,4-dioxo-4-(thiophen-2-yl)butanoic acid, and how do reaction conditions influence yield?
The synthesis typically involves acylating thiophene derivatives with succinic anhydride in the presence of Lewis acids like AlCl₃ under inert conditions. For example, 4-(thiophen-2-yl)butanoic acid derivatives can be formed via ketone reduction (e.g., using Zn amalgam in acidic media) and subsequent oxidation . Variations in catalyst loading (e.g., 1.1 equivalents of mCPBA for sulfoxide formation) significantly affect yields (e.g., 52–69% in sulfoxidation steps) . Commercial availability of intermediates like methyl 4-oxo-4-(thiophen-2-yl)butanoate can simplify synthesis .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : Key for confirming the thiophene ring protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 170–210 ppm).
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement, particularly for resolving electron density maps of heteroaromatic systems .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₈H₆O₄S has a theoretical mass of 214.18 g/mol).
Intermediate-Level Research Questions
Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies in pharmacological research?
Derivatives are synthesized via amide coupling with aromatic/heteroaromatic amines (e.g., vanillyl or phenolic amines) to mimic bioactive scaffolds like capsaicin. Computational modeling (e.g., logP and topological polar surface area analysis) ensures physicochemical similarity to natural ligands . For example, replacing capsaicin’s unsaturated chain with 4-(thiophen-2-yl)butanoic acid maintains comparable molecular weight and flexibility .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Over-oxidation : Uncontrolled mCPBA use can convert sulfoxides to sulfones. Limiting mCPBA to 1.1 equivalents and monitoring reaction temperature (30°C) minimizes this .
- Ester hydrolysis : Use anhydrous conditions during ester-to-acid conversion (e.g., saponification with NaOH in ethanol) to avoid premature hydrolysis .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic properties of this compound for catalytic applications?
DFT calculations (e.g., using the B3LYP functional) model the electron density distribution, particularly the electron-withdrawing effects of the thiophene ring and carbonyl groups. The Laplacian of the Hartree-Fock density matrix aids in predicting reactivity at the β-keto position . Such analysis guides functionalization for catalysis (e.g., designing metal-chelating sites).
Q. What strategies resolve crystallographic data discrepancies in polymorphic forms of this compound?
- Twinned data refinement : SHELXL’s twin refinement tools (e.g., BASF parameter) are critical for resolving overlapping diffraction patterns in high-symmetry crystals .
- High-resolution data collection : Synchrotron sources improve signal-to-noise ratios for low-electron-density regions (e.g., disordered thiophene rings) .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis of 4-oxo-4-(thiophen-2-yl)butanoic acid?
- Batch vs. flow chemistry : Flow systems improve heat dissipation during exothermic steps (e.g., AlCl₃-catalyzed acylation) .
- Recrystallization optimization : Use mixed solvents (e.g., ethyl acetate/hexane) to enhance purity without significant loss .
Q. What analytical approaches validate the compound’s stability under physiological conditions?
- HPLC-MS stability assays : Monitor degradation products (e.g., decarboxylation to thiophene derivatives) in phosphate-buffered saline (pH 7.4) at 37°C .
- Accelerated stability studies : Thermal gravimetric analysis (TGA) predicts shelf-life by simulating long-term storage .
Data Contradictions and Reproducibility
Q. Why do reported NMR shifts for the thiophene ring vary across studies?
Variations arise from solvent effects (e.g., DMSO vs. CDCl₃) and substituent electronic interactions . Deuterated solvents like DMSO-d₆ deshield protons, shifting signals upfield . Consistent solvent use and referencing to TMS (δ 0 ppm) improve reproducibility.
Q. How to reconcile conflicting bioactivity data in TRPV1 modulation studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
